

Spectroscopic Profile of 8-Bromonaphthalen-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Bromonaphthalen-2-ol**

Cat. No.: **B1269897**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound **8-Bromonaphthalen-2-ol**. Due to the limited availability of experimentally derived spectra for this specific isomer, this document presents the available mass spectrometry data, alongside a detailed analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features based on the parent molecule, 2-naphthol. This guide also outlines standardized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **8-Bromonaphthalen-2-ol**.

Mass Spectrometry (MS) Data

The mass spectrum of **8-Bromonaphthalen-2-ol** is characterized by the molecular ion peak and a distinctive isotopic pattern due to the presence of a bromine atom.

Parameter	Value (m/z)	Source
Molecular Ion [M]+	222	[1]
[M+2]+	224	[1]
Major Fragment	115	[1]

Note: The presence of bromine (with isotopes 79Br and 81Br in nearly a 1:1 ratio) results in a characteristic M and M+2 pattern of approximately equal intensity.

Predicted ^1H NMR Data (based on 2-Naphthol)

The ^1H NMR spectrum of **8-Bromonaphthalen-2-ol** is expected to show signals in the aromatic region, with chemical shifts influenced by the hydroxyl and bromine substituents. The data for the parent compound, 2-naphthol, is provided as a reference. The introduction of a bromine atom at the C-8 position is expected to cause a downfield shift for the proton at C-7 due to its electron-withdrawing inductive effect.

Proton Assignment (2-Naphthol)	Chemical Shift (δ , ppm)	Multiplicity
H-1	7.27	d
H-3	7.17	d
H-4	7.32	t
H-5	7.78	d
H-6	7.40	t
H-7	7.30	d
H-8	7.78	d
-OH	~5.0-6.0	br s

Prediction for **8-Bromonaphthalen-2-ol**: The proton at C-1 would likely experience a downfield shift. The remaining protons would also show altered chemical shifts and coupling constants due to the influence of the bromine atom.

Predicted ^{13}C NMR Data (based on 2-Naphthol)

The ^{13}C NMR spectrum of **8-Bromonaphthalen-2-ol** will display ten distinct signals for the ten carbon atoms in the naphthalene ring system. The carbon atom bearing the bromine (C-8) is expected to have a chemical shift in the range of 110-120 ppm. The chemical shifts of the parent compound, 2-naphthol, are listed below for comparison.[2]

Carbon Assignment (2-Naphthol)	Chemical Shift (δ , ppm)
C-1	109.4
C-2	155.5
C-3	118.0
C-4	129.5
C-4a	128.0
C-5	126.4
C-6	123.6
C-7	127.6
C-8	128.7
C-8a	134.5

Infrared (IR) Spectroscopy Data

While specific experimental IR data for **8-Bromonaphthalen-2-ol** is not readily available, the spectrum is expected to exhibit characteristic absorption bands for the O-H, C-O, aromatic C-H, and C=C functional groups. PubChem does indicate the availability of vapor phase IR spectra, though the data is not provided.[1]

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H stretch (phenol)	3600-3200 (broad)
C-O stretch (phenol)	1260-1180
Aromatic C-H stretch	3100-3000
Aromatic C=C stretch	1600-1450
C-Br stretch	680-500

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

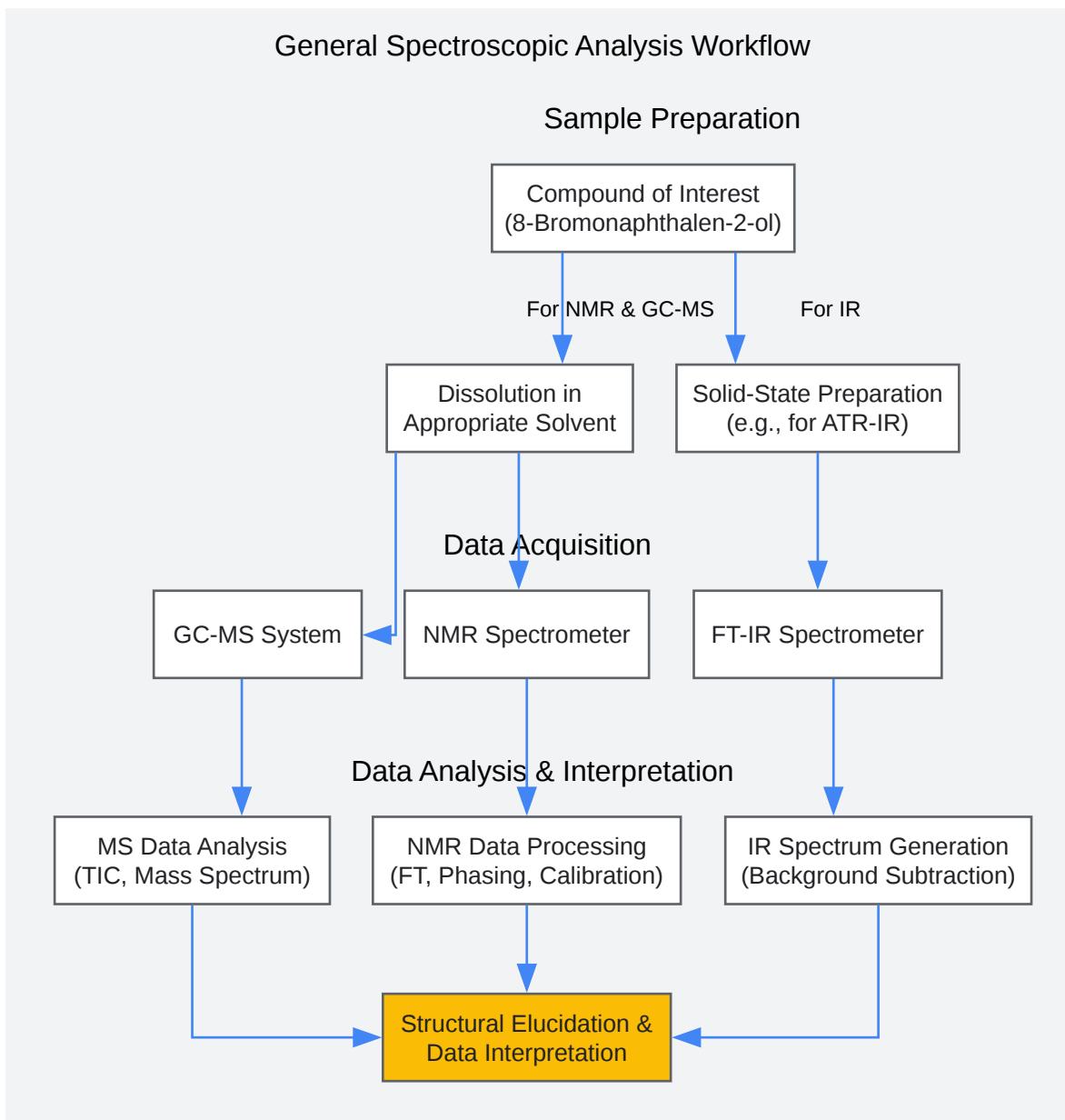
- Sample Preparation:
 - Accurately weigh 5-10 mg of **8-Bromonaphthalen-2-ol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
 - Ensure the sample height in the NMR tube is approximately 4-5 cm.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.

- Spectral Width: 0-12 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl_3 at 7.26 ppm for ^1H NMR, CDCl_3 at 77.16 ppm for ^{13}C NMR).
 - Integrate the signals in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **8-Bromonaphthalen-2-ol** sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

- Instrument Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.


Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **8-Bromonaphthalen-2-ol** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Parameters:
 - Injection Volume: 1 μL .
 - Injector Temperature: 250-280 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10-20 °C/min.

- Final hold: Hold at 280 °C for 5-10 minutes.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-400 m/z.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis:
 - Identify the peak corresponding to **8-Bromonaphthalen-2-ol** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualizations

The following diagram illustrates a generalized workflow for obtaining and analyzing spectroscopic data for a chemical compound.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Bromonaphthalen-2-ol | C10H7BrO | CID 613826 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 8-Bromonaphthalen-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269897#spectroscopic-data-for-8-bromonaphthalen-2-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com